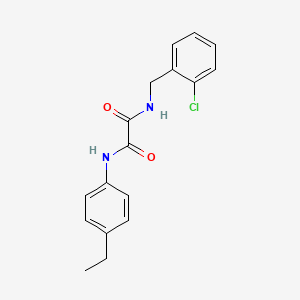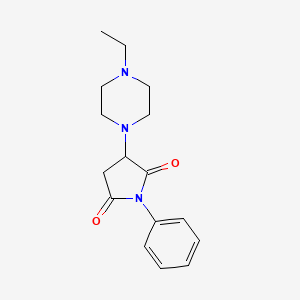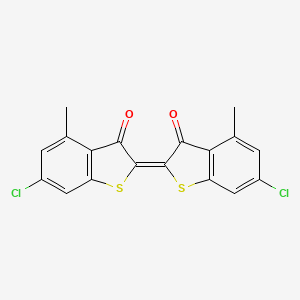
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide, also known as CEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the ethanediamide family and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves its ability to modulate various signaling pathways and enzymes involved in various cellular processes. This compound achieves this by binding to specific receptors and enzymes and altering their activity. For example, in cancer cells, this compound binds to the estrogen receptor and inhibits its activity, leading to the inhibition of cancer cell growth. In neurons, this compound enhances the activity of various antioxidant enzymes such as catalase and superoxide dismutase, leading to the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and suppresses the activity of various signaling pathways. In neurons, this compound enhances the activity of various antioxidant enzymes and modulates the activity of various neurotransmitters. In crops, this compound enhances the growth and yield of various crops by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide in lab experiments include its high yield, purity, and specificity. This compound can be synthesized using a specific method, which results in a high yield and purity. This compound is also specific in its activity, which makes it an ideal compound for studying specific cellular processes. The limitations of using this compound in lab experiments include its potential toxicity and limited availability. This compound has been shown to be toxic at high concentrations, which limits its use in in vivo studies. This compound is also not widely available, which limits its use in large-scale studies.
Orientations Futures
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and crop improvement. Another direction is to study its potential toxicity and develop strategies to mitigate its toxicity. Additionally, further studies are needed to investigate the optimal dosage and administration of this compound for various applications. Finally, there is a need to develop more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield. The purity of this compound can be further enhanced using various purification techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-N'-(4-ethylphenyl)ethanediamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and crop improvement. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer cells. This compound achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are major contributors to neurodegeneration. This compound achieves this by enhancing the activity of various antioxidant enzymes and modulating the activity of various neurotransmitters. In crop improvement, this compound has been shown to enhance the growth and yield of various crops such as rice, wheat, and maize. This compound achieves this by enhancing the activity of various enzymes involved in photosynthesis and nutrient uptake.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-9-14(10-8-12)20-17(22)16(21)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVFMDSVZROIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-nitro-1H-1,2,3-benzotriazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B5026719.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5026731.png)
![1-[2-(2-methoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B5026736.png)


![N-(2,3-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B5026748.png)
![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}acetamide](/img/structure/B5026753.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B5026757.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)
![3-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-propanol](/img/structure/B5026795.png)
![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![2-amino-5-(3,4-dichlorobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B5026808.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)